molecular formula C19H22N2O3S B5375435 N-(2-METHYLPHENYL)-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]METHANESULFONAMIDE

N-(2-METHYLPHENYL)-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]METHANESULFONAMIDE

Cat. No.: B5375435
M. Wt: 358.5 g/mol
InChI Key: RUYBIKMSGJRCPM-UHFFFAOYSA-N
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Description

N-(2-METHYLPHENYL)-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]METHANESULFONAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a methanesulfonamide group, a tetrahydroisoquinoline moiety, and a 2-methylphenyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-METHYLPHENYL)-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]METHANESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline intermediate, followed by the introduction of the 2-methylphenyl group and the methanesulfonamide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the compound, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Oxidized derivatives with modified tetrahydroisoquinoline moieties.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Various substituted aromatic compounds with modified 2-methylphenyl groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, the compound’s unique structure allows for the study of its interactions with various biological targets, including enzymes and receptors.

Medicine: Potential medicinal applications include the development of new therapeutic agents, particularly those targeting neurological and inflammatory conditions.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-METHYLPHENYL)-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]METHANESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

  • N-(2-METHYLPHENYL)-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]METHANESULFONAMIDE
  • This compound

Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity and interactions with biological targets, making it valuable for research and development.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-7-3-6-10-18(15)21(25(2,23)24)14-19(22)20-12-11-16-8-4-5-9-17(16)13-20/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYBIKMSGJRCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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